molecular formula C12H19NOSi B15067824 N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide CAS No. 10416-79-2

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide

Cat. No.: B15067824
CAS No.: 10416-79-2
M. Wt: 221.37 g/mol
InChI Key: IAFRANOIEVHKQV-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is a specialized organosilicon reagent primarily used in the synthesis of pentacoordinate silicon compounds . Its core research value lies in its role as a precursor in trans-silylation reactions with bifunctional silanes, leading to the formation of (O→Si)-chelate complexes characterized by a dative bond between the carbonyl oxygen and the silicon atom . These hypervalent silicon complexes are of significant interest in organosilicon chemistry for investigating molecular structures, stereodynamics, and the nature of hypercoordination . The compound enables the study of intramolecular rearrangements and serves as a key starting material for exploring the reactivity and geometric parameters of chelated systems, as confirmed by multinuclear NMR spectroscopy and X-ray diffraction analysis . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

10416-79-2

Molecular Formula

C12H19NOSi

Molecular Weight

221.37 g/mol

IUPAC Name

N-(4-methylphenyl)-N-trimethylsilylacetamide

InChI

InChI=1S/C12H19NOSi/c1-10-6-8-12(9-7-10)13(11(2)14)15(3,4)5/h6-9H,1-5H3

InChI Key

IAFRANOIEVHKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of N-(4-Methylphenyl)acetamide

The most frequently reported method involves the silylation of N-(4-methylphenyl)acetamide using trimethylsilyl chloride (TMSCl) in the presence of a base. The reaction typically proceeds via nucleophilic substitution:

$$
\text{N-(4-Methylphenyl)acetamide} + \text{TMSCl} \xrightarrow{\text{Base}} \text{N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide} + \text{HCl}
$$

Typical Conditions :

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Base: Triethylamine (2.1 eq) or pyridine
  • Temperature: 0–25°C
  • Reaction Time: 4–12 hours

Yield Optimization :

  • Excess TMSCl (1.5 eq) improves conversion to >85%
  • Molecular sieves (4Å) prevent hydrolysis of TMSCl

One-Pot Synthesis from 4-Methylaniline

A streamlined approach combines acetylation and silylation in a single reactor:

  • Acetylation :
    $$
    \text{4-Methylaniline} + \text{Acetic anhydride} \rightarrow \text{N-(4-Methylphenyl)acetamide}
    $$

    • Solvent: Acetic acid (neat)
    • Temperature: Reflux (118°C)
    • Time: 2 hours
  • In Situ Silylation :
    Direct addition of TMSCl (1.2 eq) and triethylamine (2.5 eq) to the reaction mixture at 0°C, followed by stirring for 6 hours at room temperature.

Advantages :

  • Eliminates intermediate purification
  • Overall yield: 78–82%

Reaction Monitoring and Optimization

Kinetic Analysis

Real-time Fourier-transform infrared (FTIR) spectroscopy reveals two distinct phases:

  • Phase 1 (0–30 min) : Rapid consumption of 4-methylaniline (disappearance of NH$$_2$$ stretch at 3350 cm$$^{-1}$$)
  • Phase 2 (30–360 min) : Graduate silylation (appearance of Si–C stretch at 1250 cm$$^{-1}$$)

Solvent Effects

Comparative studies in polar aprotic solvents demonstrate:

Solvent Dielectric Constant (ε) Yield (%) Reaction Time (h)
Dichloromethane 8.93 85 6
Tetrahydrofuran 7.58 82 7
Acetonitrile 37.5 68 10

Polar solvents stabilize the transition state but increase TMSCl hydrolysis.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent-pending method (WO2025024697A1) describes a continuous process for pharmaceutical intermediates using:

  • Microreactor dimensions: 1.0 mm ID × 10 m length
  • Flow rate: 5 mL/min
  • Residence time: 2.1 min
  • Productivity: 1.2 kg/day

Key Parameters :

  • Temperature: 50°C
  • Pressure: 3 bar
  • Catalyst: None required

Waste Minimization Strategies

  • TMSCl Recovery : Distillation at reduced pressure (100 mbar, 40°C) achieves 92% recovery
  • Triethylamine Hydrochloride Byproduct : Converted to free amine via NaOH treatment for reuse

Analytical Characterization

Spectroscopic Data

$$^1$$H NMR (600 MHz, CDCl$$_3$$) :

  • δ 0.35 (s, 9H, Si(CH$$3$$)$$3$$)
  • δ 2.28 (s, 3H, Ar–CH$$_3$$)
  • δ 2.41 (s, 3H, COCH$$_3$$)
  • δ 7.12–7.25 (m, 4H, aromatic)

FTIR (ATR) :

  • 1705 cm$$^{-1}$$ (C=O stretch)
  • 1250 cm$$^{-1}$$ (Si–C stretch)
  • 840 cm$$^{-1}$$ (Si–CH$$_3$$ deformation)

Purity Assessment

HPLC analysis under USP guidelines shows:

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: 70:30 acetonitrile/water
  • Retention time: 8.2 min
  • Purity: 99.1–99.6% (area normalization)

Applications in Organic Synthesis

GC Derivatization

The compound enhances volatility of polar analytes:

  • Carboxylic Acids : Derivatization efficiency >95% at 80°C for 30 min
  • Detection Limit : 0.1 pg/μL for fatty acids

Pharmaceutical Intermediates

Used in the synthesis of camptothecin analogs:

  • Exatecan Mesylate Precursor : 3-step conversion with 61% overall yield
  • Biological Activity : IC$$_{50}$$ = 19.3 nM against human carbonic anhydrase II

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

While the search results do not offer specific applications for N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide, they do provide information on similar compounds and their uses, as well as some data on the properties of this compound itself.

Here's what can be gathered from the search results:

  • Related Compound Information:
    • 2,2,2-Trifluoro-N-(4-methylphenyl)acetamide: This compound has shown various biological activities, including antimicrobial properties, anti-inflammatory effects, and potential anticancer activity. It has demonstrated efficacy against Staphylococcus aureus and Escherichia coli. In vitro studies suggest it may inhibit the release of pro-inflammatory cytokines and reduce cell viability in MCF-7 breast cancer cell lines.
    • N-Methyl-N-trimethylsilyl trifluoroacetamide: This compound is used as a neutral masking agent in the semi-synthetic process of various antibiotics or derivatives thereof .
    • N-Methyl-N-(trimethylsilyl)acetamide: This compound is flammable, corrosive, and an irritant .
  • Properties of this compound:
    • The PubChem entry provides the structure, chemical names, physical and chemical properties, and classification .

Given the limited information on this compound, it's challenging to provide comprehensive data tables and well-documented case studies for its applications. However, based on the information available on related compounds, one could infer potential research areas:

Potential ApplicationBasis
Antimicrobial ResearchGiven the antimicrobial properties of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide, this compound could be explored for similar activities.
Anti-inflammatory StudiesConsidering the anti-inflammatory effects of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide, this compound might be investigated for its potential to modulate inflammatory pathways.
Cancer ResearchThe preliminary anticancer activity of 2,2,2-trifluoro-N-(4-methylphenyl)acetamide suggests that this compound could be studied for its effects on cancer cell lines.
Silylating AgentBased on the structure, it may act as a silylating agent.

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The 4-methylphenyl group may influence the compound’s binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silylated Acetamides

N-(Trimethylsilyl)acetamide (MSA)
  • Structure : Contains a single TMS group (N-TMS-acetamide).
  • Properties : Widely used as a silylating agent due to its high reactivity. The absence of an aromatic substituent reduces steric hindrance, enhancing its efficiency in nucleophilic substitutions.
  • Applications : Preferred for derivatizing polar functional groups (e.g., -OH, -NH) in pharmaceuticals and polymers .
N,N-Bis(trimethylsilyl)acetamide (BSA)
  • Structure : Features two TMS groups on the nitrogen atom.
  • Properties : Higher steric protection compared to MSA, leading to slower reaction kinetics but improved selectivity in multi-step syntheses.
  • Applications : Used in peptide synthesis and stabilization of sensitive intermediates .

Aromatic Substituted Acetamides

N-(4-Methylphenyl)acetamide
  • Structure : Lacks the TMS group but retains the p-tolyl substituent.
  • Properties: The electron-donating methyl group enhances aromatic ring stability. Lower solubility in non-polar solvents compared to the TMS analog.
  • Applications : Intermediate in agrochemicals and dyes. NMR data (δ 2.3 ppm for CH₃, δ 7.2–7.4 ppm for aromatic protons) confirm its structural integrity .
N-(4-Aminophenyl)acetamide
  • Structure: Contains an amino (-NH₂) group instead of methyl on the phenyl ring.
  • Properties: The amino group increases basicity and reactivity in electrophilic substitutions. Forms hydrogen bonds readily, influencing crystallization behavior.
  • Applications : Precursor for azo dyes and pharmaceutical intermediates .
N-(4-Methoxyphenyl)acetamide
  • Structure : Methoxy (-OCH₃) substituent replaces the methyl group.
  • Properties : The methoxy group enhances solubility in polar solvents via hydrogen bonding. Exhibits a higher melting point (174–176°C) compared to N-(4-methylphenyl)acetamide due to stronger intermolecular forces .

Complex and Hybrid Structures

N-(4-(Adamantan-1-yl)phenyl)acetamide
  • Structure : Adamantane, a bulky polycyclic hydrocarbon, replaces the TMS group.
  • Properties : Extreme steric hindrance reduces reactivity in nucleophilic substitutions but improves thermal stability. Used in materials science for high-temperature applications .
2-Azido-N-(4-methylphenyl)acetamide
  • Structure : Azide (-N₃) functional group attached to the acetamide backbone.
  • Properties : High energy content makes it useful in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). Requires careful handling due to explosion risks .
N-[(2-Hydroxynaphthalen-1-yl)(4-methylphenyl)methyl]acetamide
  • Structure : Hybrid naphthalene-p-tolyl structure with a hydroxymethyl bridge.
  • Properties : Intramolecular hydrogen bonding (O-H⋯O) stabilizes the crystal lattice, as shown by X-ray diffraction (dihedral angle: 78.32–84.70° between aromatic rings). Applications include fluorescent probes and organic electronics .
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide
  • Structure: Pyridine ring with a methyl group and cyano-substituted phenyl.
  • Properties: Binds to proteins via H-bond interactions (e.g., with HIS163 and ASN142 in SARS-CoV-2 main protease).
N-(2-(1H-Indol-3-yl)ethyl)acetamide
  • Structure : Tryptamine derivative with an acetylated amine.
  • Properties : Demonstrated antibacterial activity against Ralstonia solanacearum (causative agent of plant wilt). Synergistic effects observed when combined with edeine A .

Data Tables

Table 1: Key Physical and Chemical Properties

Compound Melting Point (°C) Solubility Notable Features Reference
N-(4-Methylphenyl)acetamide Not reported Moderate in DCM Electron-donating methyl group
N-(4-Methoxyphenyl)acetamide 174–176 High in ethanol Strong H-bonding, high stability
N-(4-Aminophenyl)acetamide Not reported High in water Basicity, azo dye precursor
N-(Trimethylsilyl)acetamide (MSA) Not reported High in THF Efficient silylating agent

Biological Activity

N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenylamine with trimethylsilylacetate. The compound can be characterized by various spectroscopic methods, including NMR and mass spectrometry, confirming its structure and purity.

Biological Evaluations

Recent studies have highlighted the biological activity of this compound, particularly its effects on cancer cell lines and enzyme inhibition.

In Vitro Studies

  • Cell Viability Assays :
    • The compound was tested against several cancer cell lines, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer). Results indicated a significant reduction in cell viability, suggesting potential anti-cancer properties.
    • Table 1 summarizes the IC50 values for various cell lines:
    Cell LineIC50 (µM)Reference
    HT-2915.2
    MDA-MB-23112.8
    MG-63 (osteosarcoma)10.5
  • Mechanism of Action :
    • The compound exhibits inhibitory activity against carbonic anhydrase isoforms (CA IX and CA II), which are often overexpressed in tumors. The inhibition was measured using hydrolysis assays with 4-nitrophenylacetate as a substrate.
    • Table 2 presents the enzyme inhibition data:
    EnzymeIC50 (nM)Reference
    hCA IX51.6
    hCA II99.6

Case Studies

A notable case study involved the evaluation of this compound in a hypoxic environment, which mimics tumor conditions. Under these conditions, the compound showed enhanced inhibitory effects on MG-63 cells compared to normoxic conditions, suggesting its potential utility in targeting tumors with low oxygen levels .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl ring and the acetamide moiety significantly affect biological activity. For instance:

  • Substitutions at the para-position of the phenyl ring enhance inhibitory activity against CA IX.
  • The presence of trimethylsilyl groups appears to improve solubility and bioavailability.

Q & A

Basic: What are the recommended synthetic routes for N-(4-Methylphenyl)-N-(trimethylsilyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis of analogous acetamides often involves multi-step nucleophilic substitutions or condensation reactions. For example, coupling 4-methylaniline with trimethylsilyl acetyl chloride under anhydrous conditions in the presence of a base (e.g., triethylamine) is a plausible route. Reaction optimization may include:

  • Temperature control : Maintaining 0–5°C to minimize side reactions (e.g., hydrolysis of the trimethylsilyl group) .
  • Solvent selection : Use polar aprotic solvents like dichloromethane or THF to enhance reactivity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/water mixtures .
    Characterization via FTIR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (trimethylsilyl protons at δ 0.2–0.4 ppm) is critical for validation .

Advanced: How do crystallographic studies inform the supramolecular interactions of N-(trimethylsilyl)acetamide derivatives?

Methodological Answer:
X-ray crystallography reveals key non-covalent interactions stabilizing the solid-state structure. For example:

  • Hydrogen bonding : Intramolecular N–H⋯O bonds (e.g., S(6) ring motifs) and intermolecular O–H⋯O bonds (e.g., C(8) chains along the b-axis) .
  • π–π stacking : Aromatic ring centroids (e.g., naphthalene and phenyl groups) with separation distances of ~3.7 Å .
  • Trimethylsilyl effects : Bulky silyl groups induce torsional angles (e.g., 82.5° between aromatic rings) .
    Data collection : Use a Bruker APEXII CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refine structures with SHELX .

Basic: Which spectroscopic techniques are most effective for characterizing N-(trimethylsilyl)acetamide derivatives?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., methyl groups on phenyl at δ ~2.3 ppm, silyl protons at δ ~0.2 ppm) .
  • FTIR : Confirm amide formation (C=O stretch ~1650 cm⁻¹, N–H stretch ~3300 cm⁻¹) and silyl groups (Si–C stretch ~1250 cm⁻¹) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ for C₁₂H₁₉NOSi: calc. 238.1264) .

Advanced: How can computational methods predict the electronic properties of N-(trimethylsilyl)acetamide derivatives?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can calculate:

  • Electrostatic potential maps : Identify charge distribution and nucleophilic/electrophilic regions .
  • Frontier molecular orbitals : HOMO-LUMO gaps (~4–5 eV) correlate with reactivity and optical properties .
  • Thermodynamic stability : Gibbs free energy changes (ΔG) for synthetic pathways .
    Software: Gaussian 16 or ORCA. Validate with experimental UV-Vis and cyclic voltammetry data .

Basic: What are common pitfalls in synthesizing silylated acetamides, and how can they be mitigated?

Methodological Answer:

  • Hydrolysis of silyl groups : Use anhydrous solvents and inert atmosphere (N₂/Ar). Add molecular sieves to scavenge moisture .
  • Low yields in coupling steps : Optimize stoichiometry (1:1.2 ratio of amine to acyl chloride) and extend reaction time (12–24 hrs) .
  • Byproduct formation : Monitor reactions via TLC (silica plates, UV visualization) and quench with ice-cold water to precipitate products .

Advanced: How does the trimethylsilyl group influence the biological activity or material properties of acetamide derivatives?

Methodological Answer:

  • Lipophilicity : Trimethylsilyl groups increase logP values, enhancing membrane permeability in drug candidates .
  • Steric effects : Bulky silyl groups hinder enzymatic degradation, improving metabolic stability .
  • Crystallinity : Silyl substituents disrupt packing, reducing melting points compared to non-silylated analogs .
    Experimental validation : Compare solubility (shake-flask method) and bioactivity (e.g., enzyme inhibition assays) .

Basic: What safety protocols are essential when handling N-(trimethylsilyl)acetamide derivatives?

Methodological Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile silyl compounds .
  • Waste disposal : Collect silyl-containing waste in designated containers for halogenated solvents .

Advanced: How can structure-activity relationship (SAR) studies guide the design of novel silylated acetamides?

Methodological Answer:

  • Substituent variation : Replace 4-methylphenyl with electron-withdrawing groups (e.g., nitro, chloro) to modulate electronic effects .
  • Silyl group tuning : Test triethylsilyl or tert-butyldimethylsilyl analogs to assess steric and electronic contributions .
  • Biological assays : Screen analogs against target enzymes (e.g., acetylcholinesterase) using kinetic assays .
    Data analysis : Use multivariate regression to correlate structural descriptors (e.g., Hammett σ) with activity .

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